4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid
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Overview
Description
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties
Preparation Methods
The synthesis of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial agent, particularly against mycobacterial strains. It has shown activity in inhibiting the growth of mycobacteria, making it a candidate for developing new antimycobacterial drugs.
Materials Science: Its unique boron-containing structure makes it a potential candidate for developing new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid involves its interaction with molecular targets such as enzymes. For instance, it inhibits leucyl-tRNA synthetase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts protein synthesis in mycobacteria, leading to their growth inhibition. The compound’s boron atom plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can be compared with other benzoxaboroles, such as:
Crisaborole: A phosphodiesterase 4 inhibitor used for treating atopic dermatitis.
AN2690: An antifungal agent targeting leucyl-tRNA synthetase.
These compounds share the benzoxaborole core structure but differ in their specific functional groups and applications. The uniqueness of this compound lies in its potential antimicrobial activity and its specific interaction with leucyl-tRNA synthetase, distinguishing it from other benzoxaboroles.
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butanoic acid |
InChI |
InChI=1S/C11H13BO4/c13-10(14)6-2-4-8-3-1-5-9-7-16-12(15)11(8)9/h1,3,5,15H,2,4,6-7H2,(H,13,14) |
InChI Key |
VQTZOVIRNSDFKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCCC(=O)O)O |
Origin of Product |
United States |
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